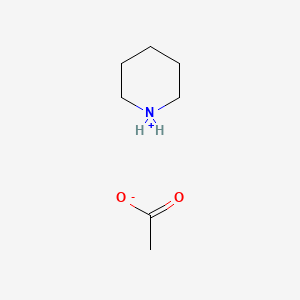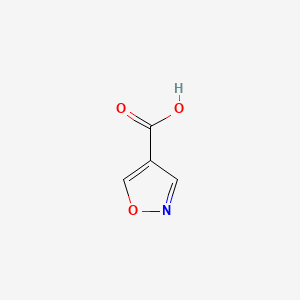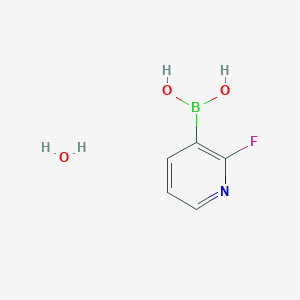
(2-fluoropyridin-3-yl)boronic Acid Hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-fluoropyridin-3-yl)boronic Acid Hydrate is an organic compound with the molecular formula C5H7BFNO3. It is a derivative of boronic acid and contains a fluorine atom attached to the pyridine ring. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It appears as a white solid and is soluble in water and various organic solvents such as ethanol and dimethylformamide .
准备方法
Synthetic Routes and Reaction Conditions: (2-fluoropyridin-3-yl)boronic Acid Hydrate can be synthesized through the reaction of 2-fluoropyridine with boronic acid. The process typically involves the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.
Oxidation: The compound can undergo oxidation reactions to form corresponding pyridine N-oxides.
Common Reagents and Conditions:
Palladium Catalysts: Bis(triphenylphosphine)palladium(II) dichloride, tetrakis(triphenylphosphine)palladium(0).
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran, dimethylformamide.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Pyridine N-oxides: Formed through oxidation.
Substituted Pyridines: Formed through nucleophilic substitution.
科学研究应用
(2-fluoropyridin-3-yl)boronic Acid Hydrate is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
作用机制
The mechanism of action of (2-fluoropyridin-3-yl)boronic Acid Hydrate primarily involves its role as a reactant in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .
相似化合物的比较
6-Fluoro-3-pyridinylboronic Acid: Similar structure but with the fluorine atom at a different position.
2-Chloropyridine-3-boronic Acid: Contains a chlorine atom instead of fluorine.
3-Nitrophenylboronic Acid: Contains a nitro group instead of a fluorine atom.
Uniqueness: (2-fluoropyridin-3-yl)boronic Acid Hydrate is unique due to the presence of the fluorine atom, which can influence the electronic properties of the pyridine ring and enhance the reactivity in certain chemical reactions. This makes it a valuable compound in the synthesis of fluorinated organic molecules .
属性
IUPAC Name |
(2-fluoropyridin-3-yl)boronic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO2.H2O/c7-5-4(6(9)10)2-1-3-8-5;/h1-3,9-10H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMBTFGSRKFCLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)F)(O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

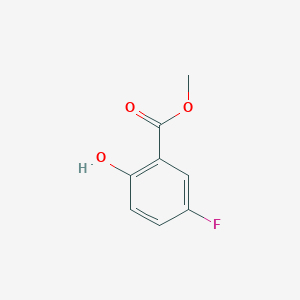
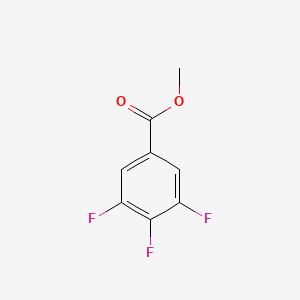
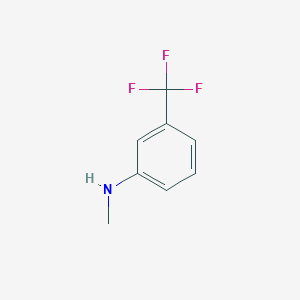

![5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1304907.png)


